Cas no 2172156-76-0 (4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)

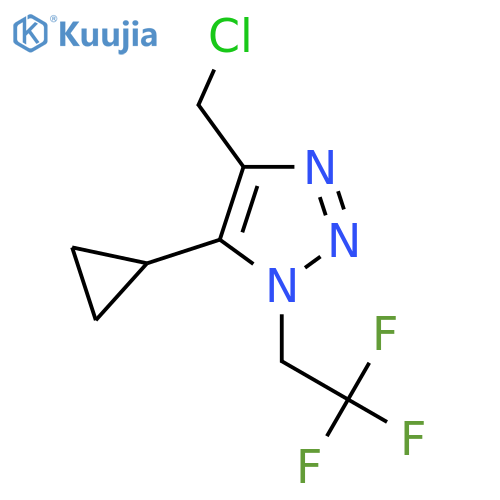

2172156-76-0 structure

商品名:4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

- EN300-1595245

- 2172156-76-0

-

- インチ: 1S/C8H9ClF3N3/c9-3-6-7(5-1-2-5)15(14-13-6)4-8(10,11)12/h5H,1-4H2

- InChIKey: CIFHVEIPEHXJFT-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C2CC2)N(CC(F)(F)F)N=N1

計算された属性

- せいみつぶんしりょう: 239.0437095g/mol

- どういたいしつりょう: 239.0437095g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1595245-0.5g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 0.5g |

$1234.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-1.0g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 1g |

$1286.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-5.0g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 5g |

$3728.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-100mg |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 100mg |

$1131.0 | 2023-09-23 | ||

| Enamine | EN300-1595245-0.05g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 0.05g |

$1080.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-50mg |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 50mg |

$1080.0 | 2023-09-23 | ||

| Enamine | EN300-1595245-0.1g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 0.1g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-10.0g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 10g |

$5528.0 | 2023-06-04 | ||

| Enamine | EN300-1595245-5000mg |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 5000mg |

$3728.0 | 2023-09-23 | ||

| Enamine | EN300-1595245-0.25g |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |

2172156-76-0 | 0.25g |

$1183.0 | 2023-06-04 |

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

2172156-76-0 (4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量